C6H15NO4
Diethanolamine acetate
CAS No.: 23251-72-1
Cat. No.: VC17559488
Molecular Formula: C4H11NO2.C2H4O2
C6H15NO4
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23251-72-1 |
---|---|
Molecular Formula | C4H11NO2.C2H4O2 C6H15NO4 |
Molecular Weight | 165.19 g/mol |
IUPAC Name | acetic acid;2-(2-hydroxyethylamino)ethanol |
Standard InChI | InChI=1S/C4H11NO2.C2H4O2/c6-3-1-5-2-4-7;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4) |
Standard InChI Key | IDOGARCPIAAWMC-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)O.C(CO)NCCO |
Introduction
Chemical Identity and Structural Characteristics
Diethanolamine acetate (CAS 23251-72-1) is an ammonium salt formed by the reaction of diethanolamine (DEA) with acetic acid. Its molecular formula, , reflects the combination of DEA () and acetic acid () . The compound’s structure, represented by the SMILES notation O=C(O)C.OCCNCCO
, highlights the presence of a protonated diethanolamine cation and an acetate anion. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 23251-72-1 |
IUPAC Name | Bis(2-hydroxyethyl)ammonium acetate |
Molecular Formula | |
InChI Key | IDOGARCPIAAWMC-UHFFFAOYSA-N |
Synonyms | 2,2'-Iminobisethanol acetate; Diethanolamine-acetic acid salt |
The compound’s hygroscopic nature and solubility in water arise from its ionic structure, enabling interactions with polar solvents .
Physical and Chemical Properties
Diethanolamine acetate exists as a colorless to pale yellow liquid with a mild odor. Its physical properties are critical for industrial applications:
Property | Description |
---|---|
State | Liquid at room temperature |
Solubility | Miscible with water |
Hygroscopicity | High moisture absorption |
Density | ~1.12 g/cm³ (estimated) |
pH Stabilization | Effective in neutral to mildly acidic conditions |
The acetate group enhances stability in formulations requiring pH control, while the amine group facilitates surfactant behavior .
Synthesis and Production
Diethanolamine acetate is synthesized via an acid-base reaction between diethanolamine and acetic acid:
This exothermic reaction typically proceeds under ambient conditions, yielding a high-purity product . Industrial-scale production aligns with methods used for ethanolamines, where ethylene oxide reacts with ammonia, followed by acetic acid neutralization .
Industry | Function | Concentration Range |
---|---|---|
Personal Care | Emulsifier, pH stabilizer | 1–25% |
Agriculture | Dispersant, surfactant | 5–15% |
Manufacturing | Corrosion inhibition | 10–20% |
Hazard | Symptom/Effect | Precautionary Measure |
---|---|---|
Skin Contact | Irritation, redness | Use gloves and protective clothing |
Inhalation | Respiratory tract irritation | Ensure adequate ventilation |
Prolonged Exposure | Potential organ damage | Monitor occupational exposure limits |
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